molecular formula C19H19N3O3S B6540249 N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide CAS No. 1021266-31-8

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide

Cat. No.: B6540249
CAS No.: 1021266-31-8
M. Wt: 369.4 g/mol
InChI Key: NESIIUYLLJFYPO-UHFFFAOYSA-N
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Description

N-{3-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide is a heterocyclic compound featuring a pyridazinone core substituted with a 4-methoxyphenyl group and a propyl linker attached to a thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-25-15-7-5-14(6-8-15)16-9-10-18(23)22(21-16)12-3-11-20-19(24)17-4-2-13-26-17/h2,4-10,13H,3,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESIIUYLLJFYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, pharmacokinetics, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 3 3 4 methoxyphenyl 6 oxo 1 6 dihydropyridazin 1 yl propyl}thiophene-2-carboxamide}

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. For instance, a derivative of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines (J774A.1, THP-1, LX-2) when induced by lipopolysaccharides (LPS) . This suggests that compounds with similar structures may also exhibit comparable anti-inflammatory effects.

The anti-inflammatory activity is primarily attributed to the inhibition of the NF-κB signaling pathway, which plays a crucial role in the expression of inflammatory mediators. The compound's ability to reduce macrophage infiltration and pulmonary edema in LPS-induced acute lung injury (ALI) models further supports its therapeutic potential .

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate favorable properties. For example, a derivative exhibited a half-life (T_{1/2}) of 11.8 hours and a bioavailability (F) of 36.3% . These parameters are critical for assessing the viability of the compound for clinical applications.

Structure-Activity Relationships (SAR)

Understanding SAR is essential for optimizing the biological activity of thiophene-based compounds. Modifications to the methoxyphenyl group and alterations in the dihydropyridazine moiety can significantly impact both potency and selectivity against specific biological targets. Research into similar compounds has shown that varying substituents can enhance anti-inflammatory activity while minimizing side effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds structurally related to this compound:

  • Acute Lung Injury Model : In vivo studies demonstrated that administration of similar derivatives resulted in reduced inflammation and improved survival rates in mice subjected to LPS-induced ALI .
  • Sepsis Model : Another study indicated that these compounds could significantly improve outcomes in sepsis models by modulating inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with variations in the aryl substituents, linker chains, or carboxamide groups. Below is a detailed analysis of key structural and functional differences:

Core Heterocycle and Aryl Substituents

  • Target Compound: The pyridazinone ring is substituted with a 4-methoxyphenyl group at position 3.
  • Analog from : The compound 2-(4-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide replaces the 4-methoxyphenyl with a 4-methylphenyl group. Methyl substituents are lipophilic, which may improve membrane permeability but reduce solubility compared to methoxy .

Carboxamide Group Variations

  • Target Compound : The thiophene-2-carboxamide group introduces a sulfur-containing heterocycle, which may confer unique electronic properties or metabolic stability.
  • Analog from : N-{3-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}quinoline-2-carboxamide substitutes thiophene with a quinoline ring. Quinoline’s extended aromatic system could enhance π-π stacking interactions but increase molecular weight (414.5 vs.
  • Analog from : The fluorophenoxy acetamide group replaces the carboxamide with an acetamide-fluorophenoxy chain. Fluorine’s electronegativity may alter electronic distribution, while the phenoxy group adds steric bulk .

Linker Chain and Functional Groups

  • All analogs share a propyl linker connecting the pyridazinone core to the carboxamide moiety. This linker’s flexibility may influence conformational stability and binding kinetics.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-{3-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide C₂₂H₂₂N₄O₃S ~422.5 (estimated) 4-Methoxyphenyl, Thiophene-2-carboxamide Sulfur-containing heterocycle, moderate polarity
Quinoline-2-carboxamide analog C₂₄H₂₂N₄O₃ 414.5 4-Methoxyphenyl, Quinoline-2-carboxamide High aromaticity, increased molecular weight
Fluorophenoxy acetamide analog C₂₂H₂₂FN₃O₃ 395.4 4-Methylphenyl, Fluorophenoxy acetamide Lipophilic, fluorine-enhanced electronegativity

Research Findings and Implications

  • Metal Chelation Potential: Pyridazinone derivatives (e.g., ) exhibit metal-binding capabilities, particularly with Fe(III) and Al(III). The target compound’s pyridazinone core may share this property, suggesting applications in metal overload disorders .
  • Substituent Effects : The 4-methoxy group in the target compound likely improves aqueous solubility compared to the 4-methylphenyl group in ’s analog. However, the methyl group may enhance blood-brain barrier penetration .
  • Carboxamide Group Impact: Thiophene’s smaller size compared to quinoline could reduce steric hindrance, favoring interactions with compact binding pockets. Conversely, quinoline’s planar structure may improve affinity for aromatic-rich targets like kinases .

Preparation Methods

Cyclocondensation of Hydrazine with 1,4-Diketones

The pyridazinone ring is synthesized by reacting hydrazine derivatives with 1,4-diketones. For the 4-methoxyphenyl-substituted variant, 3-(4-methoxyphenyl)-1,4-diketone is treated with hydrazine hydrate in ethanol under reflux (78–80°C, 6–8 hours).

Reaction Conditions

ParameterSpecification
Substrate3-(4-Methoxyphenyl)-1,4-diketone
ReagentHydrazine hydrate (1.2 eq)
SolventEthanol (anhydrous)
TemperatureReflux (78–80°C)
Duration6–8 hours
Yield68–72%

The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclodehydration. The product, 3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine , is isolated via vacuum filtration and recrystallized from ethanol/water (3:1 v/v).

Functionalization with the Propylamine Linker

N-Alkylation of Pyridazinone

The propylamine side chain is introduced through N-alkylation of the pyridazinone nitrogen. The pyridazinone core is treated with 1-bromo-3-chloropropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.

Reaction Conditions

ParameterSpecification
Substrate3-(4-Methoxyphenyl)-6-oxopyridazine
Alkylating Agent1-Bromo-3-chloropropane (1.5 eq)
BaseK₂CO₃ (2.0 eq)
SolventDMF
Temperature60°C
Duration12 hours
Yield65–70%

The intermediate 3-(3-chloropropyl)-6-oxo-1,6-dihydropyridazine is purified via column chromatography (silica gel, ethyl acetate/hexane 1:2).

Nucleophilic Substitution with Amine

The chloropropyl intermediate undergoes nucleophilic substitution with thiophene-2-carboxamide in acetonitrile using potassium iodide (KI) as a catalyst. The reaction is conducted at 80°C for 8 hours.

Reaction Conditions

ParameterSpecification
Substrate3-(3-Chloropropyl)-6-oxopyridazine
NucleophileThiophene-2-carboxamide (1.2 eq)
CatalystKI (0.1 eq)
SolventAcetonitrile
Temperature80°C
Duration8 hours
Yield60–63%

Carboxamide Coupling and Final Assembly

Activation of Carboxylic Acid

Thiophene-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. The reaction is carried out in dichloromethane (DCM) at 0–5°C for 2 hours.

Reaction Conditions

ParameterSpecification
SubstrateThiophene-2-carboxylic acid
ReagentSOCl₂ (2.5 eq)
SolventDCM
Temperature0–5°C
Duration2 hours
Yield95–98%

Amide Bond Formation

The acyl chloride is reacted with the propylamine-functionalized pyridazinone in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at room temperature for 4 hours.

Reaction Conditions

ParameterSpecification
SubstratePyridazinone-propylamine
Acylating AgentThiophene-2-carbonyl chloride (1.1 eq)
BaseTEA (2.0 eq)
SolventTHF
Temperature25°C
Duration4 hours
Yield75–80%

Optimization and Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times for cyclocondensation and alkylation steps by 60–70%, achieving comparable yields (67–70%).

Solid-Phase Synthesis

Immobilizing the pyridazinone core on Wang resin enables iterative coupling steps, improving purity (≥98%) but requiring specialized equipment.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO- d₆) : δ 8.21 (s, 1H, NH), 7.89–7.85 (m, 2H, thiophene), 7.45–7.41 (m, 2H, Ar-H), 6.98–6.94 (m, 2H, Ar-H), 4.12 (t, J=6.5 Hz, 2H, NCH₂), 3.79 (s, 3H, OCH₃), 2.65 (t, J=7.0 Hz, 2H, CH₂N), 1.92–1.85 (m, 2H, CH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, pyridazinone), 1240 cm⁻¹ (C–O–C).

Challenges and Troubleshooting

  • Low Alkylation Yields : Excess alkylating agent (1.5–2.0 eq) and prolonged reaction times (up to 16 hours) improve yields.

  • Byproduct Formation : Chromatographic purification (ethyl acetate/hexane gradient) removes dimeric side products.

Industrial-Scale Considerations

  • Solvent Recovery : Ethanol and acetonitrile are recycled via distillation, reducing costs by 25–30%.

  • Catalyst Reuse : K₂CO₃ is filtered, washed, and reactivated for subsequent batches.

Q & A

Q. What are the critical steps in synthesizing N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step routes, including:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the 4-methoxyphenyl group to the pyridazinone core .
  • Propyl linker introduction : Alkylation or nucleophilic substitution to attach the propyl-thiophene-carboxamide moiety.
  • Purification : Column chromatography or recrystallization (e.g., methanol/water systems) to achieve >95% purity .
    Optimization strategies :
  • Temperature control (e.g., 60–80°C for coupling reactions).
  • Solvent selection (e.g., DMF for solubility, CH₂Cl₂ for acylation steps) .
  • Catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to improve yields .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophene carbons at δ 120–140 ppm) .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • HRMS : To verify molecular weight (e.g., calculated vs. observed m/z within ±2 ppm error) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for pharmacological applications?

Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and monitor photodegradation via LC-MS .

Q. What strategies can resolve contradictions in reported synthetic yields for similar pyridazinone derivatives?

Answer:

  • Replicate protocols : Compare literature methods (e.g., solvent purity, inert atmosphere use) to identify variables affecting yields .
  • Scale-down experiments : Test small-scale reactions to optimize stoichiometry (e.g., 1.2 eq. of DMDAAC for copolymerization) .
  • Byproduct analysis : Use GC-MS or NMR to identify side products (e.g., unreacted thiophene intermediates) .

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s bioactivity?

Answer:

  • Substituent variation : Synthesize analogs with halogenated phenyl groups (e.g., 4-chlorophenyl) or modified thiophene rings (e.g., sulfonamide derivatives) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases or proteases) .
  • In vitro assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination for COX-2 or MMP-9) .

Q. What methodologies are recommended for analyzing its potential as a polycationic dye-fixative in material science?

Answer:

  • Copolymer synthesis : Combine with DMDAAC using radical polymerization (APS initiator) to create cationic polymers .
  • Dye-fixation efficiency : Measure adsorption capacity on cotton fabric using UV-Vis spectroscopy (e.g., Remazol Brilliant Blue R dye) .
  • Zeta potential analysis : Assess surface charge to correlate with dye-binding performance .

Q. How can researchers elucidate the mechanism of action in antibacterial or anticancer studies?

Answer:

  • Proteomic profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify target proteins in bacterial or cancer cell lines .
  • ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation .
  • Apoptosis assays : Perform Annexin V/PI staining and caspase-3 activation studies in treated cells .

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